molecular formula C16H11FN2O3S B351001 Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-64-9

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B351001
CAS No.: 887902-64-9
M. Wt: 330.3g/mol
InChI Key: RTCAIKFDIUDJSP-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminobenzo[d]thiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(3-bromobenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(3-iodobenzamido)benzo[d]thiazole-6-carboxylate

Uniqueness

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-[(3-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCAIKFDIUDJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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